Mal-PEG3-Boc

PROTAC Estrogen Receptor Alpha (ERα) Targeted Protein Degradation

Mal-PEG3-Boc (CAS 518044-35-4) is a discrete, heterobifunctional polyethylene glycol (PEG) derivative characterized by a maleimide terminus for selective thiol conjugation and a tert-butoxycarbonyl (Boc)-protected carboxylic acid terminus. The triethylene glycol (PEG3) spacer confers aqueous solubility (soluble in DMSO) and flexibility while maintaining a precisely defined molecular weight (357.40 g/mol) and formula (C₁₇H₂₇NO₇), distinguishing it from polydisperse PEG mixtures.

Molecular Formula C15H23NO6
Molecular Weight 313.35
CAS No. 518044-35-4
Cat. No. B608834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG3-Boc
CAS518044-35-4
SynonymsMal-PEG2-t-butyl ester
Molecular FormulaC15H23NO6
Molecular Weight313.35
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3
InChIKeyXWPBPQDTQUEMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG3-Boc (CAS 518044-35-4): A Heterobifunctional PEG3 Linker for Orthogonal Bioconjugation and PROTAC Synthesis


Mal-PEG3-Boc (CAS 518044-35-4) is a discrete, heterobifunctional polyethylene glycol (PEG) derivative characterized by a maleimide terminus for selective thiol conjugation and a tert-butoxycarbonyl (Boc)-protected carboxylic acid terminus . The triethylene glycol (PEG3) spacer confers aqueous solubility (soluble in DMSO) and flexibility while maintaining a precisely defined molecular weight (357.40 g/mol) and formula (C₁₇H₂₇NO₇), distinguishing it from polydisperse PEG mixtures . It is primarily employed as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), enabling the formation of stable thioether bonds under physiological conditions .

Why Mal-PEG3-Boc Cannot Be Simply Substituted: Orthogonal Chemistry and PEG Length Dictate Conjugate Integrity and Biological Outcome


In-class substitution of Mal-PEG3-Boc is non-trivial due to the compounding effects of PEG spacer length on ternary complex geometry and the orthogonal reactivity of the Boc and maleimide groups. Altering PEG length by even a single ethylene glycol unit has been shown to determine whether a PROTAC degrades its target or exhibits neosubstrate activity, as demonstrated in Retro-2-based degraders where PEG2 and PEG3 linkers conferred differential GSPT1 degradation capabilities [1]. Similarly, substituting the Boc group with an alternative amine protecting group, such as Fmoc or Cbz, alters deprotection conditions (acidic TFA for Boc vs. basic piperidine for Fmoc vs. hydrogenolysis for Cbz), which may be incompatible with maleimide stability or downstream conjugation steps [2]. The following quantitative evidence details the specific, measurable advantages of Mal-PEG3-Boc over its closest analogs.

Quantitative Evidence for Mal-PEG3-Boc (CAS 518044-35-4) Differentiation vs. Analogs and Alternatives


PEG3 Linker Length Confers Optimal ERα Degradation Activity Relative to PEG2 and PEG4 Analogs in a PROTAC System

In a head-to-head comparison of PROTAC linkers using an ERα-targeting degrader (LCL-ER(dec)), the PEG3-containing construct exhibited superior ERα degradation activity compared to its PEG2 and PEG4 counterparts [1]. While all three linkers demonstrated comparable ERα binding affinity (IC₅₀ = 30–50 nM), only the PEG3 variant achieved maximal degradation efficacy, highlighting that binding affinity alone does not predict degradation potency and that the PEG3 spacer length provides an optimal geometric configuration for ternary complex formation in this system [1].

PROTAC Estrogen Receptor Alpha (ERα) Targeted Protein Degradation

Orthogonal Boc-Maleimide Chemistry Enables Sequential, Multi-Step Conjugation Not Possible with Single-Functionality Linkers

Mal-PEG3-Boc provides an orthogonal reactivity system: the maleimide group selectively reacts with thiols (e.g., cysteine residues) to form stable thioether bonds, while the Boc-protected carboxylic acid remains inert during this conjugation and can be subsequently deprotected under acidic conditions (e.g., TFA in DCM) to reveal a free acid for secondary coupling . This dual functionality is a core design principle for heterobifunctional linkers . In contrast, single-functionality linkers (e.g., Mal-PEG3-OH) or homobifunctional analogs (e.g., Bis-Mal-PEG3) lack the capacity for sequential, controlled conjugation of two distinct moieties without risking cross-reactivity or the need for additional protection/deprotection steps .

Bioconjugation Orthogonal Chemistry PROTAC Synthesis

Non-Cleavable Maleimide-Thioether Linkage Provides Stable In Vivo Conjugation vs. Cleavable Linker Systems

The maleimide group of Mal-PEG3-Boc reacts with thiols to form a stable, non-cleavable thioether bond that is resistant to hydrolysis under physiological conditions . This contrasts with cleavable ADC linkers containing moieties like glucuronide or valine-citrulline (Val-Cit) dipeptides, which are designed for enzymatic or pH-dependent payload release [1]. In applications where persistent conjugation and extended circulatory half-life of the intact conjugate are required—such as in long-circulating imaging agents or PROTACs with systemic exposure goals—the non-cleavable nature of Mal-PEG3-Boc ensures that the linked moieties remain covalently attached throughout the pharmacokinetic duration [2].

Antibody-Drug Conjugate (ADC) Linker Stability Bioconjugation

High-Purity Monodisperse PEG3 Backbone Ensures Reproducible SAR and Avoids Polydispersity-Related Artifacts

Mal-PEG3-Boc is a monodisperse (discrete) PEG compound, meaning it possesses a single, precisely defined molecular weight (357.40 g/mol) with >95% purity and minimal chain-length heterogeneity [1]. This is in stark contrast to polydisperse PEG polymers, which exist as mixtures of varying chain lengths and can introduce significant batch-to-batch variability in conjugate hydrodynamic radius, solubility, and biological activity [2]. Industry guidance underscores that sub-stoichiometric impurities in polydisperse linkers can artificially skew DC₅₀ values in PROTAC assays and confound structure-activity relationship (SAR) interpretation, making monodisperse linkers essential for reliable lead optimization [2].

PROTAC Linker Purity Monodisperse PEG

Boc Protection Offers Distinct Deprotection Orthogonality Compared to Fmoc and Cbz in Solid-Phase Synthesis Workflows

The Boc protecting group on Mal-PEG3-Boc can be selectively removed under acidic conditions (e.g., TFA in dichloromethane), a condition orthogonal to base-labile protecting groups like Fmoc (removed with piperidine) and hydrogenation-labile groups like Cbz (removed via catalytic hydrogenation) [1]. This differential deprotection chemistry allows Mal-PEG3-Boc to be integrated into complex synthetic schemes, such as Boc-strategy solid-phase peptide synthesis (SPPS), where acid-labile side-chain protections are employed. In contrast, an Fmoc-protected analog would be incompatible with acid-sensitive functionalities or Boc-based SPPS protocols .

Peptide Synthesis Protecting Groups Solid-Phase Synthesis

Moderate LogP and High tPSA Predict Favorable Aqueous Solubility and Reduced Non-Specific Binding vs. Hydrophobic Alkyl Linkers

The calculated physicochemical properties of Mal-PEG3-Boc indicate a moderate lipophilicity (LogP = 0.96) and a high topological polar surface area (tPSA = 91.4 Ų), which are characteristic of the PEG3 spacer's hydrophilic nature [1]. In contrast, alkyl-chain linkers of comparable length (e.g., 8-12 carbon alkyl chains) typically exhibit significantly higher LogP values (often >3.0) and lower tPSA, which can promote non-specific hydrophobic interactions with plasma proteins, reduce aqueous solubility, and alter the pharmacokinetic profile of the resulting conjugate [2]. The balanced LogP of Mal-PEG3-Boc is consistent with the use of PEG linkers to improve the solubility of hydrophobic warheads in PROTAC design [3].

PROTAC Physicochemical Properties Linker Design

Optimal Research and Industrial Application Scenarios for Mal-PEG3-Boc (CAS 518044-35-4) Based on Quantitative Differentiation Evidence


Synthesis of ERα-Targeting PROTACs with Optimized Linker Geometry for Maximal Degradation

Based on head-to-head comparative data showing superior ERα degradation for a PEG3-containing PROTAC over its PEG2 and PEG4 analogs, Mal-PEG3-Boc is a rationally selected linker for synthesizing ERα-targeting PROTACs [1]. Researchers should prioritize this specific linker when a three-unit PEG spacer is predicted by molecular modeling or empirical SAR to yield optimal ternary complex geometry for the E3 ligase and target protein pair, thereby maximizing degradation efficiency and minimizing the need for extensive linker-length optimization libraries.

Multi-Step Synthesis of Heterobifunctional PROTACs and Site-Specific ADCs Requiring Orthogonal Conjugation

The orthogonal maleimide and Boc-protected acid functionalities of Mal-PEG3-Boc enable a precise two-step conjugation strategy . The maleimide group can be used first to conjugate to a thiol-containing ligand (e.g., a cysteine-modified E3 ligase binder), followed by Boc deprotection to reveal a carboxylic acid for subsequent coupling to an amine-containing warhead. This sequential approach eliminates cross-reactivity and is essential for constructing homogeneous heterobifunctional molecules where the order of conjugation is critical .

Development of Long-Circulating Bioconjugates and Imaging Agents Requiring Non-Cleavable, Stable Linkages

For applications where the conjugate must remain intact during prolonged circulation in vivo—such as in long-acting protein therapeutics, stable imaging probes, or PROTACs designed for systemic administration—Mal-PEG3-Boc is the preferred linker due to its non-cleavable maleimide-thioether bond [2]. This ensures that the therapeutic or diagnostic payload remains covalently attached to its targeting moiety throughout its pharmacokinetic lifespan, unlike cleavable linker systems designed for intracellular payload release [3].

Reproducible, High-Throughput PROTAC Library Synthesis and SAR Studies

The monodisperse nature and high purity (≥95%) of Mal-PEG3-Boc ensure batch-to-batch consistency, which is critical for generating reproducible SAR data in PROTAC discovery campaigns [4]. By eliminating the confounding variable of polydispersity inherent in traditional PEG polymers, researchers can be confident that observed differences in degradation potency (DC₅₀) and selectivity are due to the ligands, not variability in the linker's composition or physical properties [5].

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